An In-depth Technical Guide to (3-Phenyl-5-isoxazolyl)methanol: Molecular Structure, Synthesis, and Applications
An In-depth Technical Guide to (3-Phenyl-5-isoxazolyl)methanol: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Phenyl-5-isoxazolyl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a phenyl group appended to an isoxazole core with a hydroxymethyl substituent, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers a comprehensive technical overview of (3-Phenyl-5-isoxazolyl)methanol, delving into its molecular structure, spectroscopic characterization, synthesis methodologies, and its burgeoning role in pharmaceutical research. By synthesizing field-proven insights with established scientific principles, this document aims to serve as an authoritative resource for professionals engaged in the exploration and utilization of isoxazole-based compounds.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-pi stacking.[1] The incorporation of the isoxazole moiety into molecular structures can enhance physicochemical properties and biological activity.[2] Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[3][4][5] Prominent drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole core, underscoring its therapeutic relevance.[2]
(3-Phenyl-5-isoxazolyl)methanol, with its distinct substitution pattern, serves as a valuable building block for creating more complex and potentially bioactive molecules.[6] This guide will elucidate the fundamental aspects of this compound, providing a solid foundation for its application in drug development and other scientific endeavors.
Elucidation of the Molecular Structure
The structural integrity and conformational properties of (3-Phenyl-5-isoxazolyl)methanol are paramount to understanding its reactivity and biological interactions. A combination of spectroscopic and crystallographic techniques provides a detailed picture of its three-dimensional architecture.
Core Chemical and Physical Properties
A summary of the key identifiers and properties of (3-Phenyl-5-isoxazolyl)methanol is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [7][8] |
| Molecular Weight | 175.18 g/mol | [7][8] |
| CAS Number | 90924-12-2 | [7] |
| Appearance | Solid | [8] |
| Purity | ≥98% | [7] |
| SMILES | OCc1cc(c2ccccc2)no1 | [7] |
| InChI Key | CITYOBPAADIHAD-UHFFFAOYSA-N | [8] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of (3-Phenyl-5-isoxazolyl)methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for (3-Phenyl-5-isoxazolyl)methanol is not detailed in the provided search results, typical chemical shifts for analogous structures can be inferred. The aromatic protons of the phenyl group would appear in the downfield region (δ 7.0-8.0 ppm). The proton on the isoxazole ring would likely resonate in a similar region. The methylene protons of the hydroxymethyl group would be expected to appear further upfield, and the hydroxyl proton's chemical shift would be variable depending on the solvent and concentration.[9][10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum of (3-Phenyl-5-isoxazolyl)methanol would exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding.[12][13] Absorptions around 3100-3000 cm⁻¹ are attributable to C-H stretching of the aromatic ring.[13] The C=N and C=C stretching vibrations of the isoxazole and phenyl rings would appear in the 1600-1400 cm⁻¹ region. A strong absorption band for the C-O stretching vibration is expected around 1075-1000 cm⁻¹.[12]
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, (3-Phenyl-5-isoxazolyl)methanol would be expected to show a prominent pseudomolecular ion [M+H]⁺ or [M+Na]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[14][15]
Crystallographic Analysis
X-ray crystallography provides definitive information about the solid-state structure of a molecule. A study on (3-Phenyl-5-isoxazolyl)methanol revealed that in the crystal, the isoxazole and phenyl rings are not coplanar, forming a dihedral angle of 25.82 (3)°.[16] This non-planar conformation is a key structural feature. The crystal packing is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into ribbons.[16] Weaker C-H···O and C-H···N interactions further contribute to the stability of the crystal lattice.[16]
Figure 1: 2D representation of (3-Phenyl-5-isoxazolyl)methanol.
Synthesis Methodologies: A Protocol-Driven Approach
The synthesis of (3-Phenyl-5-isoxazolyl)methanol and its derivatives can be achieved through various synthetic routes. One efficient method is a one-pot synthesis under ultrasound irradiation, which offers advantages such as high yields, simple operation, and shorter reaction times.[17]
General One-Pot Ultrasound-Assisted Synthesis Protocol
This protocol is a representative example of the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives.
Materials:
-
Substituted benzaldehyde
-
Hydroxylamine hydrochloride
-
Ethyl acetoacetate
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol)
-
Ultrasound bath
Procedure:
-
Oxime Formation: Dissolve the substituted benzaldehyde and hydroxylamine hydrochloride in a suitable solvent. Add a base to facilitate the reaction and stir the mixture, often with gentle heating, to form the corresponding aldoxime.[18]
-
Cycloaddition Reaction: To the in-situ generated aldoxime, add ethyl acetoacetate. The reaction mixture is then subjected to ultrasound irradiation. The ultrasound promotes the [3+2] cycloaddition reaction between the nitrile oxide (formed in situ from the aldoxime) and the alkyne (derived from ethyl acetoacetate), leading to the formation of the isoxazole ring.[17]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[9]
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure (3-phenylisoxazol-5-yl)methanol derivative.[9]
Causality Behind Experimental Choices:
-
Ultrasound Irradiation: The use of ultrasound provides mechanical and thermal energy to the reaction mixture, accelerating the reaction rate and often improving yields by enhancing mass transfer and promoting the formation of reactive intermediates.[17]
-
One-Pot Synthesis: This approach is advantageous as it avoids the isolation and purification of intermediates, saving time, reagents, and reducing waste. It is a more efficient and environmentally friendly process.
-
In-situ Generation of Nitrile Oxide: The direct use of the aldoxime to generate the reactive nitrile oxide in the reaction mixture avoids the need to handle potentially unstable nitrile oxide intermediates.
Figure 2: Generalized workflow for the synthesis of (3-Phenyl-5-isoxazolyl)methanol.
Applications in Drug Development and Medicinal Chemistry
The isoxazole scaffold is a privileged structure in drug discovery due to its favorable pharmacological properties.[3][4][5] (3-Phenyl-5-isoxazolyl)methanol, as a key intermediate, opens avenues for the synthesis of a diverse library of compounds with potential therapeutic applications.
As a Synthon for Bioactive Molecules
The hydroxyl group of (3-Phenyl-5-isoxazolyl)methanol provides a reactive handle for further chemical modifications. This allows for the introduction of various functional groups and the construction of more complex molecules through reactions such as esterification, etherification, and substitution. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
Potential Therapeutic Areas
Derivatives of isoxazoles have shown promise in a wide range of therapeutic areas:
-
Anti-inflammatory: Isoxazole-containing compounds can exhibit anti-inflammatory activity, for instance, by inhibiting enzymes like cyclooxygenase (COX).[2]
-
Anticancer: The isoxazole nucleus is present in several compounds with demonstrated anticancer properties.[2][3][4][5]
-
Antimicrobial: Isoxazole derivatives have been investigated for their antibacterial and antifungal activities.[3][4][5]
-
Neuroprotective: Some isoxazole-based compounds have shown potential in the treatment of neurodegenerative disorders.[3][4][5]
The versatility of the (3-Phenyl-5-isoxazolyl)methanol scaffold makes it an attractive starting point for the design and synthesis of novel drug candidates targeting these and other disease areas.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling (3-Phenyl-5-isoxazolyl)methanol. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[19][20]
General Safety Precautions:
-
Use in a well-ventilated area or under a fume hood.[19]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]
-
Avoid breathing dust, fumes, or vapors.[19]
-
Wash hands thoroughly after handling.[19]
-
Do not eat, drink, or smoke when using this product.[19]
Conclusion
(3-Phenyl-5-isoxazolyl)methanol stands as a compound of considerable importance in the field of synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and the proven therapeutic potential of the isoxazole scaffold make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its key characteristics, from its fundamental chemical properties and spectroscopic signature to its synthesis and potential applications. As the quest for novel and more effective therapeutics continues, the strategic utilization of versatile building blocks like (3-Phenyl-5-isoxazolyl)methanol will undoubtedly play a pivotal role in advancing the frontiers of pharmaceutical innovation.
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